molecular formula C20H16ClN3O4S2 B2524282 N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251584-65-2

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2524282
CAS RN: 1251584-65-2
M. Wt: 461.94
InChI Key: BBAGQTZANDIDGK-UHFFFAOYSA-N
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Description

The compound "N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide" is a complex molecule that appears to be related to a class of compounds known for their potential biological activities, including antiviral, antibacterial, and enzyme inhibition properties. The structure of the compound suggests the presence of multiple functional groups, such as chlorophenyl, methoxyphenyl, oxadiazole, and sulfonamide, which are known to contribute to the biological activity of such molecules.

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from simple aromatic acids or anilines. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives begins with 4-chlorobenzoic acid, which undergoes esterification, hydrazination, salt formation, cyclization, and finally, nucleophilic attack by amines to yield the desired sulfonamides . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides starts with 4-chlorophenoxyacetic acid and involves esterification, hydrazination, ring closure, and substitution reactions . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structures of the thiadiazole sulfonamides were confirmed by NMR, IR, and elemental analysis . The molecular structure is crucial for the biological activity, as it determines the way the molecule interacts with biological targets. The presence of a 1,3,4-oxadiazole moiety, as seen in related compounds, is significant as it is known to interact with various enzymes and receptors .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The sulfonamide group, in particular, is known for its ability to form hydrogen bonds, which is essential for its biological activity. The chlorophenyl and methoxyphenyl groups can also participate in various chemical reactions, potentially leading to further derivatization or interaction with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties, affecting the compound's biological activity and pharmacokinetic profile. For instance, the introduction of ethyl and tert-butyl groups was found to enhance the antibacterial activity of certain sulfonamide derivatives . Additionally, the crystalline structure of related compounds can reveal information about intermolecular interactions and the potential for forming stable solid forms .

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is part of a broader category of sulfonamide derivatives known for their diverse chemical applications and biological activities. The synthesis of related compounds often involves multi-step chemical reactions starting from basic aromatic acids or their derivatives, leading to the formation of complex structures with sulfonamide groups. For instance, a study by Chen et al. (2010) detailed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing the intricate steps such as esterification, hydrazination, and cyclization involved in creating sulfonamide-based compounds Chen et al., 2010. These processes are indicative of the complex synthetic routes that can be applied to synthesize compounds like N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide.

Molecular Docking and Structure Analysis

The structural analysis and docking studies of sulfonamide derivatives provide insights into their potential interactions with biological targets. For example, Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis on tetrazole derivatives, which, like the compound , contain sulfonamide groups. Their research revealed the planarity of the tetrazole rings and the non-conjugation of aryl rings to tetrazole groups, which could be analogous to the structural characteristics of N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Al-Hourani et al., 2015.

Potential Applications in Material Science

Sulfonamide derivatives have found applications in material science, particularly in the development of proton exchange membranes for fuel cells. Xu et al. (2013) synthesized sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole, demonstrating excellent thermal and dimensional stability, which could suggest potential material science applications for N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Xu et al., 2013.

Environmental Applications

The degradation of environmental pollutants is another area where sulfonamide derivatives could be significant. Zhuo et al. (2018) investigated the degradation of chlorophenols, nitrophenols, and sulfonamide antibiotics by laccase enzymes, indicating the potential of sulfonamide derivatives in environmental pollutant degradation processes Zhuo et al., 2018.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, studying its interaction with biological targets, and assessing its toxicity .

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S2/c1-24(15-5-3-4-14(21)12-15)30(25,26)17-10-11-29-18(17)20-22-19(23-28-20)13-6-8-16(27-2)9-7-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAGQTZANDIDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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